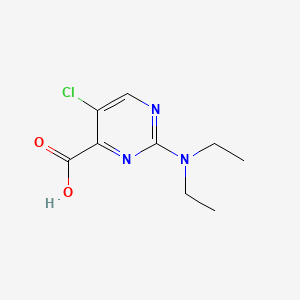
5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 329268-83-9 . It has a molecular weight of 229.67 . The IUPAC name for this compound is 5-chloro-2-(diethylamino)-4-pyrimidinecarboxylic acid .
Synthesis Analysis
The synthesis of pyrimidines like this compound can be achieved through various methods . One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12ClN3O2/c1-3-13(4-2)9-11-5-6(10)7(12-9)8(14)15/h5H,3-4H2,1-2H3,(H,14,15) . This indicates the presence of a pyrimidine ring with a chlorine atom at the 5th position and a diethylamino group at the 2nd position .Chemical Reactions Analysis
Pyrimidines, including this compound, can undergo various chemical reactions . For instance, an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source can be used to synthesize pyrimidine derivatives .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 229.67 .Applications De Recherche Scientifique
Chemical Interactions and Crystal Engineering
Research has highlighted the utility of pyrimidine derivatives, including compounds structurally related to 5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid, in chemical interactions and crystal engineering. For instance, studies on cocrystals involving pyrimidine units with carboxylic acids have demonstrated the formation of complex hydrogen bonding networks. These interactions facilitate the engineering of materials with desired physical and chemical properties, showcasing the potential of pyrimidine derivatives in the development of new materials and supramolecular assemblies (Rajam et al., 2018).
Synthesis of Novel Compounds
Pyrimidine derivatives are key intermediates in the synthesis of a wide array of heterocyclic compounds. For example, the transformation of pyrimidine derivatives through various chemical reactions has led to the creation of novel pyrrolo[3,2-d]pyrimidines and other heterocycles, highlighting the versatility of these compounds in organic synthesis and the development of new pharmaceuticals and materials (Majumdar et al., 1998).
Antimicrobial Activity
Derivatives of pyrimidine, such as this compound, have shown promising antimicrobial properties. Research into the antimicrobial activity of pyridothienopyrimidines and pyridothienotriazines, which share a core structural motif with pyrimidine derivatives, indicates their potential in combating microbial infections (Abdel-rahman et al., 2002).
Pharmacological Applications
The structural similarity of pyrimidine derivatives to known anti-inflammatory drugs suggests their potential in pharmacological applications. Studies have designed and synthesized series of pyrimidine compounds, evaluating their analgesic and anti-inflammatory potential. Some compounds have shown to be more potent than standard drugs, with very low ulcerogenic potential, pointing towards the development of safer therapeutic agents (Chhabria et al., 2009).
Antioxidant Properties
The antioxidant activity of pyrimidine derivatives has been explored, with studies synthesizing novel compounds and evaluating their effectiveness in various antioxidant assays. Results indicate promising antioxidant properties, influenced by specific structural features, which could be beneficial in developing new antioxidant agents (Rani et al., 2012).
Propriétés
IUPAC Name |
5-chloro-2-(diethylamino)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-3-13(4-2)9-11-5-6(10)7(12-9)8(14)15/h5H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKLOSGIRBPOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C(=N1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
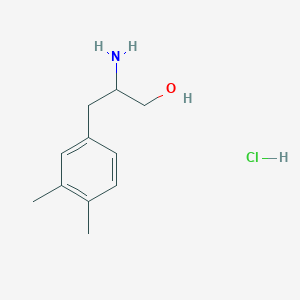
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664859.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2664862.png)
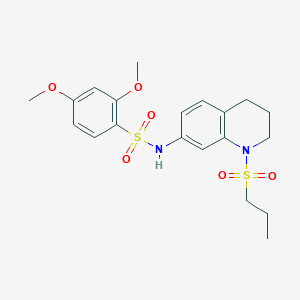

![1-(3,4-difluorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2664865.png)

![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]acetamide](/img/structure/B2664869.png)
![2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine](/img/structure/B2664871.png)
![Methyl 6-[[(2-chloroacetyl)amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2664872.png)
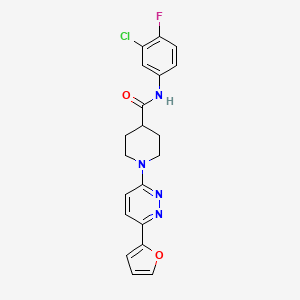
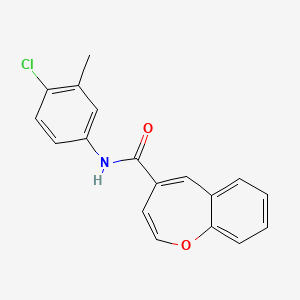
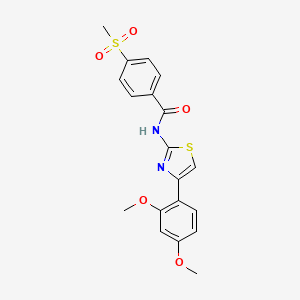
![2-(3-bromo-4-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2664880.png)
